Triethyl (5-benzoyl-1H-pyrrol-2-yl)methanetricarboxylate
Overview
Description
Triethyl (5-benzoyl-1H-pyrrol-2-yl)methanetricarboxylate is an organic compound with the molecular formula C21H23NO7 and a molecular weight of 401.41 g/mol . It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its yellowish solid form and its solubility in dichloromethane and methanol .
Scientific Research Applications
Triethyl (5-benzoyl-1H-pyrrol-2-yl)methanetricarboxylate has a wide range of scientific research applications. In chemistry, it is used as an intermediate in the synthesis of various organic compounds . In biology, it may be utilized in the study of enzyme interactions and metabolic pathways . In medicine, this compound can serve as a precursor for the development of pharmaceutical agents . Additionally, it finds applications in the industry as a component in the production of dyes and pigments .
Mechanism of Action
Target of Action
Triethyl (5-benzoyl-1H-pyrrol-2-yl)methanetricarboxylate is an important intermediate in the synthesis of ketorolac , which is an analgesic anti-inflammatory drug . The primary target of this compound is likely to be similar to that of ketorolac, which primarily targets cyclooxygenase enzymes (COX-1 and COX-2) that are key players in the inflammatory response.
Preparation Methods
The synthesis of Triethyl (5-benzoyl-1H-pyrrol-2-yl)methanetricarboxylate involves multiple steps, including the formation of the pyrrole ring and subsequent acylation reactions . One common synthetic route involves the reaction of 2-benzoylpyrrole with triethyl methanetricarboxylate in the presence of acetic anhydride and sodium acetate . The reaction is typically carried out at elevated temperatures, around 80°C, followed by cooling to 60°C and stirring for an extended period . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Triethyl (5-benzoyl-1H-pyrrol-2-yl)methanetricarboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Comparison with Similar Compounds
Triethyl (5-benzoyl-1H-pyrrol-2-yl)methanetricarboxylate can be compared with other similar compounds, such as 2-benzoylpyrrole methanetricarboxylic acid 1,1,1-triethyl ester . While these compounds share structural similarities, this compound is unique in its specific functional groups and reactivity . This uniqueness makes it valuable for specific applications in research and industry .
Properties
IUPAC Name |
triethyl (5-benzoyl-1H-pyrrol-2-yl)methanetricarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO7/c1-4-27-18(24)21(19(25)28-5-2,20(26)29-6-3)16-13-12-15(22-16)17(23)14-10-8-7-9-11-14/h7-13,22H,4-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCRWZUNHMLTTST-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CC=C(N1)C(=O)C2=CC=CC=C2)(C(=O)OCC)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60454085 | |
Record name | Triethyl (5-benzoyl-1H-pyrrol-2-yl)methanetricarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60454085 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
401.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
136116-84-2 | |
Record name | Triethyl (5-benzoyl-1H-pyrrol-2-yl)methanetricarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60454085 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and crystal structure of triethyl (5-benzoyl-1H-pyrrol-2-yl)methanetricarboxylate?
A1: The molecular formula of this compound is C21H23NO7 []. The crystal structure has been determined to be triclinic, belonging to the space group P1¯ (no. 2) with the following unit cell parameters: a = 8.369(2) Å, b = 10.984(2) Å, c = 11.900(2) Å, α = 84.12(3)°, β = 72.05(3)°, γ = 79.81(3)°. The unit cell volume is 1022.9 Å3 and contains two molecules (Z = 2) [].
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